molecular formula C7H4F2O B074705 2,4-Difluorobenzaldehyde CAS No. 1550-35-2

2,4-Difluorobenzaldehyde

Cat. No. B074705
Key on ui cas rn: 1550-35-2
M. Wt: 142.10 g/mol
InChI Key: WCGPCBACLBHDCI-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

Using 2.00 g (14.07 mmol) of 2,4-difluorobenzaldehyde, 0.84 g (21.11 mmol) of sodium hydride (60% pure) and 1.64 g (15.48 mmol) of methyl mercaptoacetate, 1.99 g of the desired product are obtained. The product is obtained in a purity which permits further reaction and is reacted without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:13][CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[CH3:18][O:17][C:15]([C:14]1[S:13][C:2]2[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=2[CH:4]=1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.64 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC2=C(C1)C=CC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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